molecular formula C9H5Cl2N3O2 B11783935 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole

Katalognummer: B11783935
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: ZTBKRERULYZGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a 2,4-dichlorophenyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature and residence time to achieve high yields.

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and allowing precise control over reaction conditions . This method is advantageous over traditional batch reactors, which may require large amounts of solvents and generate significant waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

    Reduction: 3-(2,4-Dichlorophenyl)-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group can be selectively reduced or substituted, providing versatility in chemical synthesis and potential for diverse applications.

Eigenschaften

Molekularformel

C9H5Cl2N3O2

Molekulargewicht

258.06 g/mol

IUPAC-Name

5-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(7(11)3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13)

InChI-Schlüssel

ZTBKRERULYZGHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.